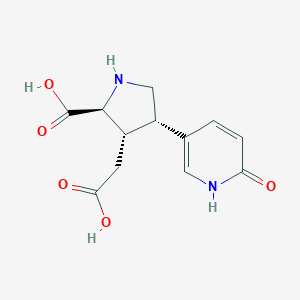

Acromelic acid C

Description

Contextualization within the Kainoid Amino Acid Family

Acromelic acid C belongs to the kainoid family of amino acids, a group of structurally related natural products that are potent neuroexcitatory agents. Current time information in Nagoya, JP. The parent compound of this family is kainic acid, first isolated from the red alga Digenea simplex. Kainoids are characterized by a substituted proline ring structure, which is responsible for their interaction with glutamate (B1630785) receptors in the central nervous system. nih.govwikipedia.org Like other members of this family, this compound is an analogue of the neurotransmitter L-glutamate and exhibits its effects by interacting with glutamate receptors. nih.govnih.gov

Historical Overview of this compound Discovery and Initial Elucidation

This compound was discovered as a new toxic constituent of the poisonous mushroom Clitocybe acromelalga, the same source from which its well-known analogues, acromelic acids A and B, were isolated. capes.gov.br The isolation and determination of the structure of this compound were first reported in a 1990 publication by a team of Japanese researchers led by Shinji Fushiya. capes.gov.br Through meticulous spectral analysis, they elucidated the unique chemical structure of this new toxic analogue. capes.gov.br

The first total synthesis of (+)-Acromelic acid C was a significant milestone achieved more recently. In 2017, a research group led by Xumu Zhang at the Southern University of Science and Technology in Shenzhen, China, reported a diversity-oriented synthetic strategy that led to the enantioselective total synthesis of this complex molecule. Current time information in Nagoya, JP. Their approach utilized a Rh(I)-catalyzed asymmetric enyne cycloisomerization as a key step to construct the highly functionalized lactam core of the molecule. Current time information in Nagoya, JP.

Significance of this compound in Neuroscientific and Synthetic Chemistry Research

The significance of this compound in neuroscientific research stems from its potent neuroexcitatory and neurotoxic properties. wikipedia.orgnih.gov It is recognized as one of the most potent agonists of excitatory amino acids, with activity superior to that of kainic acid and domoic acid in inducing depolarization in the rat spinal cord. wikipedia.orgnih.gov This high potency makes it a valuable chemical tool for studying glutamate receptor subtypes and their roles in neuronal signaling and excitotoxicity. nih.gov Research has shown that acromelic acid-induced neurotoxicity may be mediated by the activation of specific non-NMDA receptor subtypes, leading to selective neuronal damage. nih.gov

In the field of synthetic chemistry, the complex and stereochemically rich structure of this compound presents a formidable challenge, driving the development of novel and efficient synthetic methodologies. Current time information in Nagoya, JP. The successful total synthesis of this compound not only confirms its absolute stereochemistry but also opens avenues for the synthesis of new analogues. Current time information in Nagoya, JP. These synthetic efforts are crucial for providing sufficient quantities of the compound for further biological evaluation and for creating structural variants to probe the structure-activity relationships at glutamate receptors.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₅ |

| Molar Mass | 266.25 g/mol |

| IUPAC Name | (2S,3S,4S)-3-(carboxymethyl)-4-(6-oxo-1H-pyridin-3-yl)pyrrolidine-2-carboxylic acid |

| CAS Number | 133740-47-3 |

| Appearance | Solid (predicted) |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

133740-47-3 |

|---|---|

Molecular Formula |

C12H14N2O5 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-(6-oxo-1H-pyridin-3-yl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H14N2O5/c15-9-2-1-6(4-13-9)8-5-14-11(12(18)19)7(8)3-10(16)17/h1-2,4,7-8,11,14H,3,5H2,(H,13,15)(H,16,17)(H,18,19)/t7-,8+,11-/m0/s1 |

InChI Key |

IZOVOLIVYUHJAA-RNSXUZJQSA-N |

SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2 |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2 |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CNC(=O)C=C2 |

Other CAS No. |

133740-47-3 |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Acromelic Acids

Isolation and Source Organisms

The discovery of acromelic acids is intrinsically linked to investigations into mushroom poisoning incidents.

Acromelic acid A was first isolated from the Japanese poisonous mushroom Clitocybe acromelalga. wikipedia.org This fungus is noted for causing a unique form of poisoning characterized by severe pain and reddish swelling in the extremities, a condition known as erythromelalgia, which can persist for over a month. wikipedia.org The isolation of acromelic acids from this mushroom was a significant step in identifying the causative agents of this toxicological syndrome. researchgate.net

Following their discovery in C. acromelalga, acromelic acids have also been identified in another species of poisonous mushroom, Clitocybe amoenolens. medlink.comnih.gov Ingestion of C. amoenolens has been reported to cause the same erythromelalgia symptoms, confirming the presence of these toxins. researchgate.net Comparative studies have shown the concentration of acromelic acid A to be approximately 325 ng/mg in dried C. amoenolens and 283 ng/mg in dried C. acromelalga. researchgate.net

Proposed Biosynthetic Pathways of Acromelic Acid Congeners

The precise biosynthetic pathway of acromelic acids in fungi has not been fully elucidated. However, based on their chemical structure, which comprises a pyrrolidine (B122466) ring and a pyridone moiety, some biogenetic considerations can be proposed by drawing parallels with the biosynthesis of other fungal alkaloids.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural motif in many natural products, including alkaloids. nih.govnih.gov In fungi, the biosynthesis of such rings often originates from amino acid precursors. The formation of the pyrrolidine core in various alkaloids can involve complex enzymatic reactions, including intramolecular cyclization of amino acid derivatives. mdpi.com

The pyridone moiety, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is also found in a variety of fungal metabolites. nih.gov The biosynthesis of pyridone rings in fungi can occur through several routes. One established mechanism involves the expansion of a tetramic acid ring, catalyzed by a P450 enzyme. nih.govresearchgate.net An alternative pathway has been identified in the biosynthesis of calipyridone A in Aspergillus californicus, where the 2-pyridone moiety is formed via a nucleophilic attack of an iminol nitrogen to a carbonyl carbon, without a ring expansion step. nih.govresearchgate.net Given that acromelic acids are non-proteinogenic amino acids, it is plausible that their biosynthesis involves a complex interplay of enzymes that assemble these heterocyclic cores from primary metabolic precursors.

There is limited information available regarding the specific biosynthetic pathways of acromelic acid congeners, particularly acromelic acids D and E. The structural variations among the different acromelic acids suggest a branched biosynthetic pathway where a common precursor is modified by specific enzymes to yield the different analogues. However, without dedicated biosynthetic studies in Clitocybe species, the exact nature of these intermediates remains speculative.

Ecological Role and Production Dynamics in Fungal Species

The ecological role of acromelic acids in Clitocybe species is not well understood. However, like many other fungal secondary metabolites, they are likely not involved in primary growth and development but rather play a role in the fungus's interaction with its environment. Fungal secondary metabolites can have diverse functions, including acting as defense compounds against herbivores, insects, or competing microorganisms. nih.gov The potent neurotoxicity of acromelic acids could serve as a powerful deterrent to fungivory.

The production of secondary metabolites in fungi is often influenced by various environmental factors such as nutrient availability, temperature, pH, and light. juniperpublishers.comnih.gov These factors can trigger the expression of biosynthetic gene clusters responsible for the production of these compounds. The specific dynamics of acromelic acid production in C. acromelalga and C. amoenolens in response to environmental cues have not been extensively studied. Such research would be valuable for understanding the ecological conditions that favor the accumulation of these toxins in the fungal fruiting bodies.

Total Synthesis and Synthetic Methodologies for Acromelic Acid C

Enantioselective Total Synthesis of (+)-Acromelic Acid C

The first enantioselective total synthesis of (+)-Acromelic Acid C represents a significant achievement in the field, built upon a diversity-oriented strategy that allows for the creation of various kainoid amino acids from common building blocks. rsc.orgrsc.org

Rhodium(I)-Catalyzed Asymmetric Enyne Cycloisomerization as a Key Synthetic Step

A pivotal reaction in the total synthesis of (+)-Acromelic Acid C is the Rhodium(I)-catalyzed asymmetric enyne cycloisomerization. rsc.orgrsc.org This method has emerged as a powerful tool for constructing five-membered rings. rsc.org In this specific synthetic route, the cycloisomerization served as the key strategic element for the rapid and efficient construction of a highly functionalized lactam, which forms the core of the target molecule. rsc.orgrsc.org The reaction demonstrates high enantioselectivity and efficiency for a variety of nitrogen-tethered 1,6-enynes. rsc.org The resulting vinyl acetate (B1210297) moiety created during this step is a versatile functional group, proving crucial for subsequent transformations. rsc.orgrsc.org The development of such enantioselective cycloisomerization reactions, particularly for challenging (E)-1,6-enynes, has broadened the scope and applicability of this methodology in complex molecule synthesis. nih.gov

Development of Diversity-Oriented Synthetic Strategies for Kainoid Amino Acids

The synthesis of (+)-Acromelic Acid C was achieved through a diversity-oriented synthesis (DOS) strategy. rsc.orgrsc.org Unlike target-oriented synthesis (TOS), which focuses on a single product, DOS aims to generate a wide array of structurally diverse and complex molecules, often inspired by natural products, from a common set of starting materials. nih.govunits.it This approach is particularly valuable for creating libraries of related compounds, such as the kainoid amino acids, for biological screening and drug discovery. nih.govnih.gov The strategy employed for (+)-Acromelic Acid C allowed for a unified approach that also led to the successful synthesis of (−)-kainic acid, showcasing the efficiency of the divergent pathway. rsc.orgrsc.org This highlights a modern synthetic philosophy where the goal is to broadly populate "chemistry space" with complex structures. units.it

Design and Application of Common Intermediates in Divergent Synthesis

A cornerstone of the diversity-oriented approach is the use of a common intermediate that can be selectively channeled into different reaction pathways to yield multiple target molecules. rsc.org In the synthesis of (+)-Acromelic Acid C, a key enal intermediate served as this crucial branching point. rsc.org This intermediate was adeptly utilized for the total synthesis of both acromelic acid C and (–)-kainic acid. rsc.org The enal group within this intermediate provided a versatile starting point for the construction of the unique 4-position substituent required for this compound. rsc.org This divergent approach, facilitated by the versatile reactivity of intermediates, is a powerful strategy for the efficient generation of molecular diversity. rsc.org

Strategic Construction of Pyrrolidine (B122466) and 2-Pyridone Units

The synthesis required the precise construction of two key heterocyclic components: the pyrrolidine core and the C4-substituted 2-pyridone ring.

Pyrrolidine Ring: The foundational pyrrolidine structure was efficiently assembled using the previously mentioned Rh(I)-catalyzed asymmetric enyne cycloisomerization, which rapidly forms the five-membered lactam core with high enantiomeric control. rsc.orgrsc.org

2-Pyridone Unit: The construction of the 2-pyridone moiety at the C4 position began with the enal group of the common intermediate. rsc.org Inspired by existing methodologies, a 1,4-addition of 2-(phenylsulfinyl)acetamide (B1254668) to the enal group under basic conditions initiated the formation of the pyridone ring. rsc.org The vinyl acetate moiety that resulted from the key cycloisomerization step was also identified as a versatile building block that could be used for the installation of the 2-pyridone unit. rsc.org

Table 1: Key Synthetic Steps in the Total Synthesis of (+)-Acromelic Acid C

| Step | Purpose | Key Reagents/Catalysts | Relevant Findings |

| Asymmetric Enyne Cycloisomerization | Rapid and enantioselective construction of the core pyrrolidine (lactam) ring. | Rhodium(I) complex | Serves as the key reaction, establishing stereochemistry and a versatile vinyl acetate moiety for further functionalization. rsc.orgrsc.org |

| 1,4-Addition to Enal Intermediate | Initiation of the 2-pyridone ring construction. | 2-(phenylsulfinyl)acetamide, basic conditions | Utilizes a common intermediate to diverge the synthesis toward this compound. rsc.org |

| Final Deprotection | Removal of protecting groups to yield the final natural product. | Saponification | The 2-pyridone was protected as a triflate ester which was removed during the final saponification step. rsc.org |

Advanced Analogous and Derivative Synthesis Approaches

Beyond the total synthesis of the natural product itself, significant effort has been directed toward the creation of analogues and derivatives to explore structure-activity relationships.

Synthetic Routes Utilizing L-α-Kainic Acid as a Precursor

A practical and efficient method for generating a variety of acromelic acid analogues involves using the commercially available (-)-α-kainic acid as a chiral starting material. nih.govacs.orgnih.gov This approach leverages the existing stereochemically defined pyrrolidine core of kainic acid. A parallel synthesis strategy has been developed to produce a range of new C-4 heteroaromatic acromelic acid analogues. nih.govacs.org

The general synthetic sequence is as follows:

Protection: The amine and carboxylate functional groups of kainic acid are protected. nih.govacs.org

Ozonolysis: The isopropenyl side chain at the C4 position is cleaved via ozonolysis to yield a methyl ketone. nih.govacs.org

Halogenation: A silyl (B83357) enol ether is generated regiospecifically from the methyl ketone under kinetic conditions. This intermediate is then brominated in situ with an agent like phenyltrimethylammonium (B184261) perbromide to give a key α-bromo ketone. nih.govacs.org

Cyclization: The reactive α-bromo ketone is then subjected to parallel cyclization reactions with various condensing agents, such as different thioamides and thioureas, to construct a diverse set of C-4 thiazole (B1198619) and aminothiazole heterocycles. nih.govacs.orgnih.gov

Deprotection: Finally, removal of the protecting groups affords the novel kainoid amino acid analogues in excellent yields. nih.govacs.orgnih.gov

This methodology has successfully produced analogues that show strong binding to the kainate receptor, demonstrating its utility in medicinal chemistry research. acs.org

Table 2: Synthesis of Acromelic Acid Analogues from L-α-Kainic Acid

| Step | Description | Key Intermediate | Resulting Analogue Type |

| Protection & Ozonolysis | Protection of amine/carboxylate groups followed by cleavage of the isopropenyl side chain. | Methyl ketone derivative of kainic acid. nih.govacs.org | C-4 functionalized kainoid precursor. |

| Bromination | Regiospecific generation of a silyl enol ether followed by in situ bromination. | α-bromo ketone. nih.govacs.org | Reactive electrophile for cyclization. |

| Parallel Cyclization | Reaction of the α-bromo ketone with various thioamides and thioureas. | Protected C-4 heteroaromatic kainoid. nih.govnih.gov | C-4 Thiazole and Aminothiazole Analogues. nih.gov |

| Deprotection | Removal of protecting groups. | Final kainoid amino acid analogue. acs.orgnih.gov | Bioactive heteroaromatic acromelic acid analogues. acs.org |

Application of Photoinduced Benzyl (B1604629) Radical Cyclization in Analog Synthesis

A novel synthetic pathway for an acromelic acid analogue, known as MFPA, has been successfully developed, utilizing a photoinduced benzyl radical cyclization as the key strategic step. researchgate.net This method is noted for its excellent stereoselectivity, which is a critical factor in the synthesis of biologically active kainoids. researchgate.net The radical cyclization is initiated through a charge-transfer complex under specific irradiation conditions. researchgate.net This photochemical approach offers a distinct advantage in constructing the core 3,4-disubstituted tetrahydrofuran (B95107) ring system present in these molecules. researchgate.net

Stereoselective Methodologies for Kainoid Analogues

Control of stereochemistry is paramount in the synthesis of kainoids, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule's functional groups. iastate.edu Several powerful stereoselective methods have been employed to construct the characteristic pyrrolidine ring and its substituents.

One of the key achievements in the field was the first enantioselective total synthesis of (+)-acromelic acid C, which utilized a Rhodium(I)-catalyzed asymmetric enyne cycloisomerization. rsc.orgrsc.org This reaction proved highly effective for the rapid construction of the highly functionalized lactam core of the molecule. rsc.org

For the synthesis of related kainoids like acromelic acids A and B, an efficient construction of the pyrrolidine ring was achieved through a Nickel-catalyzed asymmetric conjugate addition, followed by an intramolecular reductive amination. acs.org Furthermore, a highly stereoselective hydroformylation of the readily available (-)-α-kainic acid has been developed. researchgate.netresearchgate.net This process, which exhibits complete terminal selectivity, produces a key aldehyde intermediate that can be used as a versatile platform for the synthesis of a diverse array of kainoid derivatives through subsequent reactions like reductive amination. researchgate.netresearchgate.net

Parallel Synthesis Techniques for C-4 Heteroaromatic Acromelic Acid Analogues

Parallel synthesis has emerged as a powerful tool for efficiently generating libraries of related compounds, enabling rapid exploration of structure-activity relationships. This technique has been successfully applied to create a range of novel C-4 heteroaromatic analogues of acromelic acid, starting from commercially available (-)-α-kainic acid. nih.govnih.gov

The general synthetic sequence involves several key transformations:

Protection: The amine and carboxylate groups of the starting kainic acid are protected. nih.gov

Ozonolysis: The protected kainic acid undergoes ozonolysis to yield a methyl ketone. nih.gov

Intermediate Formation: A silyl enol ether is generated regiospecifically from the ketone, which is then brominated in situ to produce a key α-bromo ketone intermediate. nih.gov

Parallel Cyclization: This reactive intermediate is then subjected to parallel cyclization reactions with a variety of thioamides and thioureas. nih.govnih.gov This step efficiently generates diverse thiazole and aminothiazole heterocycles attached at the C-4 position. nih.govnih.gov

Deprotection: The final step involves the removal of the protecting groups to yield the new C-4 heteroaromatic kainoid amino acids in excellent yields. nih.govnih.gov

This parallel approach has led to the successful synthesis of new thiazole and aminothiazole kainoid analogues that have demonstrated strong binding to kainate receptors. nih.govnih.gov

Optimization of Synthetic Yields and Process Efficiency

For the production of analogues, parallel synthesis techniques have proven efficient, with the final deprotection step to furnish new kainoid amino acids proceeding in excellent yield. nih.govnih.gov In related parallel syntheses of pyroglutamic acid derivatives, the final acidolytic deprotection step has been reported with yields ranging from 39% to 99%. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acromelic acid A |

| Acromelic acid B |

| This compound |

| (-)-α-kainic acid |

| Kainic acid |

| L-glutamic acid |

| MFPA |

| Thiazole |

| Aminothiazole |

Structure Activity Relationship Sar Studies of Acromelic Acid C and Its Analogues

Influence of the C-4 Substituent on Biological Activity

The substituent at the C-4 position of the pyrrolidine (B122466) ring is a key determinant of the biological activity of kainoids, including acromelic acid C. researchgate.netresearchgate.nethud.ac.uk Extensive SAR studies have indicated that the nature of this substituent significantly influences the potency and receptor selectivity of these compounds. researchgate.netresearchgate.net For kainic acid analogues, only sp2-hybridized C-4 substituents tend to display high affinity for GluK receptors. researchgate.net The C-4 substituent is thought to interact with an allosteric site on the glutamate (B1630785) receptor, and its electronic character may be involved in potent neuroexcitatory activity. researchgate.net For instance, synthetic derivatives like phenylkainic acid and acromelic acid itself, which have sp2-hybridized or aryl substitutions at C-4, can display equal or higher potency than kainic acid. researchgate.net

Role of the Pyrrolidine and Pyridone Moieties in Receptor Affinity and Selectivity

The pyrrolidine ring is a core structural feature of this compound and other kainoids, playing a crucial role in their interaction with target receptors. nih.govnih.gov Many SAR studies have confirmed the importance of this heterocycle for effective biological interaction. nih.gov The specific arrangement of atoms and substituents on the pyrrolidine ring can significantly impact receptor binding affinity and selectivity. nih.gov this compound also contains a pyridone moiety attached to the pyrrolidine core. frontiersin.orgnih.gov While the pyrrolidine ring provides the basic scaffold related to glutamate, the appended pyridone moiety in acromelic acids contributes to their unique pharmacological profile compared to other kainoids like kainic acid and domoic acid. nih.govfrontiersin.orgnih.gov The precise role of the pyridone moiety in receptor affinity and selectivity is a subject of ongoing research, but its presence distinguishes acromelic acids and likely influences their specific interactions with glutamate receptor subtypes.

Stereochemical Determinants of Potency and Receptor Interaction

The stereochemistry of this compound is critical for its biological activity and interaction with glutamate receptors. researchgate.netresearchgate.netwdh.ac.id For kainoids, the configurations at the C2 and C4 positions are particularly important determinants of receptor selectivity. nih.gov Studies on kainic acid analogues have shown that the stereochemical configuration at the C4 position greatly reduces affinity for receptor subunits if reversed. nih.gov The cis-C3,C4 stereochemistry and a flat sp2-hybridized center on the C4 side chain appear to favor binding to kainate receptors. acs.org The specific absolute configuration of this compound dictates its precise fit and binding orientation within the ligand-binding domain of glutamate receptors, thereby determining its potency and the specific receptor subtypes it activates. researchgate.netacs.org

Comparative Pharmacological Potency of Acromelic Acid Isoforms (A, B, C, D, E)

The different acromelic acid isoforms (A, B, C, D, E) exhibit varying degrees of pharmacological potency and selectivity for glutamate receptor subtypes. Acromelic acid A has been shown to induce allodynia at extremely low doses in mice, suggesting high potency in this model. nih.gov Acromelic acid was proved to be one of the most potent agonists of excitatory amino acids in both vertebrates and invertebrates, superior to kainate and domoate in causing depolarization. researchgate.net While all kainoids generally elicit currents from both kainate and AMPA receptors, they often show higher affinity and potency for kainate receptors depending on their structure and side chain stereochemistry. nih.gov Acromelic acid A is considered a potent inducer of allodynia, and some synthetic analogues have shown comparable activity. nih.gov Comparative studies highlight that subtle structural differences between the isoforms, particularly in the C-4 side chain and stereochemistry, lead to distinct pharmacological profiles and potencies at different glutamate receptor subtypes. nih.govresearchgate.netnih.gov

Here is a table summarizing potential comparative potency data, based on the search results mentioning relative potencies:

| Compound | Activity/Potency | Receptor Preference (if mentioned) | Source Context |

| Acromelic acid | Superior depolarizing activity compared to kainate and domoate. researchgate.net | AMPA/kainate receptors researchgate.net | Depolarization in crayfish muscle fiber and rat spinal cord. researchgate.net |

| Acromelic acid A | Potent inducer of allodynia at very low doses. nih.govnih.gov | Primarily AMPA receptors suggested. nih.govnih.gov | Allodynia induction in mice. nih.govnih.gov |

| Kainic acid | Generally higher affinity and potency for kainate receptors than AMPA receptors. nih.gov | Kainate receptors nih.gov | Binding and agonist activity on iGluRs. nih.gov |

| Domoic acid | More potent and higher binding affinity for kainate receptors than kainic acid. nih.gov | Kainate receptors nih.gov | Binding and agonist activity on iGluRs. nih.gov |

| Synthetic Kainoids (with sp2 C4) | Equal or higher potency than kainic acid. researchgate.net | GluK receptors researchgate.net | SAR studies on C4 derivatives. researchgate.net |

Rational Design and Synthesis of Novel Acromelic Acid Analogues for SAR Elucidation

Rational design and synthesis of novel acromelic acid analogues are essential approaches for conducting detailed SAR studies and gaining deeper insights into the molecular basis of their activity. researchgate.netacs.org By systematically modifying specific parts of the acromelic acid structure, researchers can probe the contribution of each functional group and stereochemical center to receptor binding, activation, and selectivity. acs.orgresearchgate.net Synthetic strategies have been developed to access acromelic acid congeners with various C4-substituents, allowing for the investigation of the influence of this position. researchgate.netresearchgate.net Approaches enabling late-stage introduction of different substituents, particularly sp2-hybridized groups at C4, have been developed to facilitate the synthesis of diverse analogues for SAR analysis. researchgate.net The synthesis of simplified analogues or those incorporating specific tags (e.g., for photoaffinity labeling) also aids in elucidating the mechanism of action and identifying key interaction sites on the receptors. nih.govdntb.gov.ua These synthetic efforts, coupled with pharmacological evaluations, drive the understanding of how structural variations in the acromelic acid scaffold translate into different biological outcomes. researchgate.netacs.org

Analytical Methodologies for Acromelic Acid C

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

LC-MS is a powerful technique for the analysis of complex samples containing acromelic acid C and its congeners. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Optimized Extraction and Sample Preparation Techniques for Fungal Matrices

Effective extraction and sample preparation are crucial steps in the analysis of this compound from fungal matrices to isolate the analytes from the complex matrix and minimize interference. A common approach involves the extraction of acromelic acids from mushroom samples using aqueous methanol (B129727) solutions. For instance, a single-step extraction with methanol-water has been described. nih.govpolito.it Another method involves extracting twice with 50% methanol. researchgate.netresearchgate.netaffrc.go.jp Following extraction, a selective cleanup step is often necessary. Solid-phase extraction (SPE) cartridges, such as strong-anion exchange cartridges, can be used for this purpose. nih.govpolito.it This cleanup helps to remove interfering substances from the mushroom extract before LC-MS analysis.

Chromatographic Separation Parameters and Stationary Phases (e.g., Porous Graphitic Carbon Columns)

Chromatographic separation is essential to resolve this compound from other compounds present in the sample, including its structural isomers and congeners. Reversed-phase liquid chromatography (RPLC) is a frequently used technique. A multi-mode ODS column has been employed for the LC separation of acromelic acids A and B. researchgate.netresearchgate.netaffrc.go.jp

Porous graphitic carbon (PGC) columns are also utilized for the separation of acromelic acids and other related compounds. nih.govpolito.itnih.gov PGC chromatography can offer unique selectivity compared to traditional reversed-phase columns, which can be advantageous for separating closely related isomers. Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, often with the addition of an acidic modifier such as formic acid to improve peak shape and ionization efficiency. nih.govpolito.it The composition and gradient of the mobile phase are optimized to achieve adequate retention and separation of the target analytes.

Mass Spectrometric Detection Techniques for Trace Analysis

Mass spectrometry provides sensitive and selective detection of this compound and its congeners after chromatographic separation. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for these compounds. awi.de Detection is often performed in negative ionization mode, which is suitable for acidic compounds like acromelic acids. nih.govpolito.it

For trace analysis and improved specificity, tandem mass spectrometry (MS/MS) is frequently employed. Selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for the detection of specific precursor-product ion transitions characteristic of each acromelic acid, minimizing interference from co-eluting matrix components. awi.de This provides a higher degree of confidence in the identification and quantification of the target analytes at low concentrations.

Advanced Separation and Detection Techniques for Acromelic Acid Congeners

While LC-MS with standard columns is effective, advanced techniques may be necessary for comprehensive analysis of acromelic acid congeners, which include acromelic acids A, B, D, and E, in addition to C. wikipedia.orgclockss.org Hydrophilic interaction liquid chromatography (HILIC) is another separation mode that can be complementary to reversed-phase chromatography, particularly for polar compounds like acromelic acids. nih.gov HILIC separates compounds based on their hydrophilicity, which can provide different selectivity compared to RPLC.

Triple-quadrupole mass spectrometry (QqQ MS) is commonly used for the simultaneous detection and quantification of multiple congeners in complex matrices due to its sensitivity and ability to perform SRM/MRM. awi.de High-resolution mass spectrometry (HRMS), such as quadrupole-time-of-flight (Q-TOF) MS, can be used for accurate mass measurements, aiding in the identification of known and potentially unknown acromelic acid derivatives and providing higher specificity. biorxiv.org

Quantitative Analysis Strategies in Complex Biological and Environmental Samples

Quantitative analysis of this compound in complex samples like biological tissues or environmental matrices requires robust strategies to ensure accuracy and reliability. External calibration is a basic approach, where the response of the analyte is compared to a calibration curve generated using standards. lcms.cz However, matrix effects in complex samples can influence ionization efficiency and thus affect accuracy.

To mitigate matrix effects and improve the accuracy and precision of quantification, the use of internal standards is recommended. lcms.cz An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample, and it should behave similarly throughout the extraction and analytical process. Stable isotope-labeled internal standards are particularly valuable as they can account for variations in sample preparation and ionization.

Quantitative analysis involves establishing a linear relationship between the analyte concentration and the detector response over a specific range. globalresearchonline.netwjarr.com Calibration curves are generated using a series of standards at different concentrations. The limit of quantification (LOQ), representing the lowest concentration that can be reliably quantified with acceptable accuracy and precision, is a key parameter in quantitative analysis. globalresearchonline.netwjarr.comeurl-pesticides.eu

Method Validation and Performance Characteristics (e.g., Recovery, Repeatability)

Method validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose. globalresearchonline.netwjarr.comeurl-pesticides.eu Key performance characteristics evaluated during validation include accuracy, precision (repeatability and intermediate precision), sensitivity (limit of detection, LOD, and LOQ), linearity, and specificity. globalresearchonline.netwjarr.comeuropa.eueuropa.eu

Accuracy is typically assessed by determining the recovery of known amounts of the analyte spiked into blank matrix samples. globalresearchonline.netwjarr.comeuropa.eueuropa.eu Recoveries within a generally accepted range (e.g., 80-120%) indicate acceptable accuracy. lcms.cz Studies on acromelic acids A and B spiked into blank mushroom samples at 2.5 μg/g showed recoveries of 93% and 74%, respectively. researchgate.netresearchgate.netaffrc.go.jp

Precision evaluates the agreement between independent measurements obtained under specific conditions. globalresearchonline.neteuropa.eu Repeatability (intra-assay precision) assesses the precision under the same operating conditions over a short period. globalresearchonline.netwjarr.comeuropa.eu Intermediate precision considers within-laboratory variations, such as different days, analysts, or equipment. globalresearchonline.netwjarr.comeuropa.eu Precision is often expressed as the relative standard deviation (RSD). globalresearchonline.netwjarr.com For acromelic acids A, B, and clitidine (B1210827), repeatability in recovery tests was reported as 1.4-3.8% RSD. researchgate.net

The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, although not necessarily quantified. globalresearchonline.netwjarr.comeuropa.eueuropa.eu The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. globalresearchonline.netwjarr.comeurl-pesticides.eu The LOQ for acromelic acids A, B, and clitidine has been estimated as 0.25 μg/g in mushroom samples. researchgate.net

Method validation ensures that the analytical procedure provides reliable and consistent results for the determination of this compound and its congeners in relevant matrices. globalresearchonline.netwjarr.com

Table 1: Analytical Performance Characteristics (Example Data)

| Characteristic | Analyte(s) | Matrix | Value/Range | Citation |

| Recovery (%) | Acromelic acid A | Mushroom | 93% | researchgate.netresearchgate.netaffrc.go.jp |

| Recovery (%) | Acromelic acid B | Mushroom | 74% | researchgate.netresearchgate.netaffrc.go.jp |

| Repeatability (RSD%) | Acromelic acids A, B, Clitidine | Mushroom | 1.4-3.8% | researchgate.net |

| LOQ (μg/g) | Acromelic acids A, B, Clitidine | Mushroom | 0.25 μg/g | researchgate.net |

Future Directions in Acromelic Acid C Research

Comprehensive Elucidation of Complete Acromelic Acid Biosynthetic Pathways

Understanding the complete biosynthetic pathways of acromelic acids, including Acromelic acid C, is a critical area for future research. While the isolation of acromelic acids A and B from Clitocybe acromelalga initiated investigations, the precise enzymatic steps and genetic machinery involved in their production remain to be fully detailed. The coexistence of Acromelic acids D and E with A, B, and C in C. acromelalga suggests they might be intermediates in these pathways, which warrants further investigation. clockss.org Elucidating these pathways could potentially enable biotechnological production or the design of inhibitors that could mitigate the toxicity of the mushroom.

Discovery and Characterization of New Acromelic Acid Congeners and Their Biological Profiles

The identification of Acromelic acids D and E alongside the previously known A, B, and C highlights the potential for discovering additional acromelic acid congeners in Clitocybe acromelalga or related species. clockss.org Future research aims to isolate and structurally characterize these new analogs. Following their discovery, a thorough examination of their biological profiles is essential. This includes assessing their neuroexcitatory potency, toxicity, and any differential effects they may have compared to known acromelic acids. Comparative studies have already shown variations in effects among existing acromelic acids, such as the reduced allodynia observed with Acromelic acid B compared to A in mice models. wikipedia.org Limited information is currently available for Acromelic acids C, D, and E, suggesting that further research is needed to understand their functionalities. wikipedia.org

Advanced Mechanistic Studies at the Molecular and Receptor Levels

Despite research indicating that acromelic acids act as potent neuroexcitants, their exact mechanism of action, particularly at specific receptor subtypes, requires further in-depth investigation. wikipedia.orgebi.ac.uk Initially, Acromelic acid A was thought to be an agonist of AMPA receptors, but subsequent comparative studies with kainic acid revealed differences in their effects, suggesting a target beyond just AMPA receptors. wikipedia.org There is a suggestion that acromelic acid A might activate a new class of kainate receptor subtypes or a subclass of non-NMDA receptors distinct from those activated by kainate and AMPA. ebi.ac.uknih.gov Future studies will focus on using advanced molecular techniques to precisely identify the receptor targets of this compound and its congeners. This includes detailed binding studies, electrophysiological experiments to characterize receptor activation and downstream signaling, and structural biology approaches to understand the interaction interfaces between acromelic acids and their receptors. Understanding these interactions at a molecular level is crucial for deciphering their potent neurotoxic effects and exploring their potential as tools for studying glutamate (B1630785) receptor function.

Development of Highly Selective Pharmacological Probes Based on this compound Scaffolds

The potent and potentially selective activity of acromelic acids on glutamate receptors makes them valuable scaffolds for developing pharmacological probes. nih.govebi.ac.ukresearchgate.net Future research will involve the rational design and synthesis of analogs of this compound with modified structures to achieve higher selectivity for specific glutamate receptor subtypes. Previous studies have explored the synthesis of acromelic acid congeners and analogues with varying substituents to investigate structure-activity relationships. researchgate.netresearchgate.netnodai.ac.jpacs.orgdoi.orgacs.orgjst.go.jpacs.org The development of highly selective probes based on the this compound scaffold could provide invaluable tools for neuroscientists to dissect the roles of different glutamate receptor subtypes in physiological and pathological processes. This could involve synthesizing radiolabeled ligands or fluorescently tagged derivatives for binding and imaging studies.

Application of Computational Chemistry and In Silico Approaches in SAR and Drug Design

Computational chemistry and in silico approaches are expected to play an increasingly significant role in this compound research. nih.gov These methods can be applied to study the structure-activity relationships (SAR) of acromelic acids and their analogs, predicting how structural modifications influence binding affinity and activity at target receptors. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into the key structural features responsible for their potency and selectivity. nih.govacs.org Furthermore, computational approaches can aid in the design of novel acromelic acid-based pharmacological probes or potential therapeutic leads by virtually screening libraries of compounds and predicting their interactions with target receptors. This can significantly accelerate the discovery and optimization process, reducing the need for extensive experimental synthesis and testing.

Here is a table summarizing some properties of Acromelic acid congeners based on available data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Acromelic acid A | C₁₃H₁₄N₂O₇ | 310.26 | 108086 |

| Acromelic acid B | C₁₃H₁₄N₂O₇ | 310.26 | 158974 |

| This compound | C₁₂H₁₄N₂O₅ | 266.25 | 179248 |

| Acromelic acid D | C₁₃H₁₄N₂O₆ | 294.26 | 190363 |

| Acromelic acid E | C₁₃H₁₄N₂O₆ | 294.26 | 3086662 |

Q & A

Basic Research Questions

Q. How can researchers design experiments to determine the binding affinity of Acromelic acid C to neuronal receptors?

- Methodology :

-

Use equilibrium radioligand binding assays with tritiated ligands (e.g., [³H]-AMPA or [³H]-kainic acid) to quantify interactions.

-

Perform kinetic analysis to identify binding sites (e.g., high- vs. low-affinity sites) by fitting data to biphasic inhibition models.

-

Test under varying conditions (e.g., presence/absence of chaotropic ions like thiocyanate) to assess environmental impacts on binding .

- Key Considerations :

-

Include controls (e.g., domoic acid or AMPA as reference compounds) for comparative inhibition studies.

-

Use synaptic plasma membrane preparations from model organisms (e.g., rat brain tissue) for consistency with prior studies .

Experimental Parameter Example Values (Acromelic Acid A) Suggested Adaptation for Acid C High-affinity site (KD) 0.4 nM Validate via dose-response curves Low-affinity site (KD) 20.8 nM Test under ionic/non-ionic buffers Thiocyanate ion effect Reduces binding affinity Compare with/without 100 mM SCN⁻

Q. What bioinformatics resources are recommended for preliminary data collection on this compound?

- Methodology :

- Query the Comparative Toxicogenomics Database (CTD) for curated chemical synonyms and toxicogenomic data using terms like "acromelic acid" or "amino acid-based compounds" .

- Use BLAST analysis to compare nucleotide/amino acid sequences of receptors targeted by acromelic acid analogs (e.g., glutamate receptors) .

- Key Considerations :

- Cross-reference CTD data with literature (e.g., PubMed) to identify gaps in mechanistic studies for this compound .

Q. How should analytical techniques be validated for quantifying this compound in biological matrices?

- Methodology :

- Employ liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards to ensure precision.

- Establish reference ranges and report quantitative results with explicit detection limits (e.g., ng/mL) .

- Key Considerations :

- Follow clinical laboratory guidelines (e.g., ACMG) for reporting ambiguous findings and including metadata (e.g., sample preparation protocols) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported inhibitory effects of this compound across studies?

- Methodology :

- Conduct meta-analysis of existing data to identify variables causing contradictions (e.g., ion concentrations, receptor subtypes).

- Replicate experiments under standardized conditions (e.g., fixed thiocyanate levels) to isolate confounding factors .

- Key Considerations :

- Use sensitivity analysis in mathematical models to quantify the impact of variables like pH or temperature on binding kinetics .

Q. What are best practices for integrating multi-omics data with biochemical assays when studying this compound?

- Methodology :

- Combine transcriptomic data (e.g., RNA-seq of glutamate receptor expression) with radioligand binding results to identify receptor-specific effects.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, ensuring experimental parameters (e.g., buffer composition) are explicitly documented .

- Key Considerations :

- Use unique identifiers (e.g., InChIKey) for this compound in public databases to enable cross-study comparisons .

Q. How can computational modeling predict this compound's interactions with non-canonical targets?

- Methodology :

- Develop molecular docking simulations using crystal structures of homologous receptors (e.g., AMPA receptor subunits).

- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .

- Key Considerations :

- Account for stochastic factors (e.g., ligand conformational changes) in model uncertainty assessments .

Data Contradiction Analysis

Q. Why do studies report varying potencies for Acromelic acid analogs in different experimental setups?

- Root Causes :

- Chaotropic ions (e.g., thiocyanate) alter receptor conformation, reducing ligand affinity. For example, Acromelic acid A’s KD for [³H]-AMPA increased from 289 nM to 1.49 µM in ionic vs. non-ionic buffers .

- Species-specific receptor isoforms (e.g., rat vs. human GluA2 subunits) may exhibit differential binding.

- Resolution Strategy :

- Standardize buffer conditions and validate receptor subtypes using Western blotting .

Reproducibility Guidelines

Q. What parameters are critical for ensuring reproducibility in this compound experiments?

- Essential Factors :

- Document chaotropic ion concentrations , temperature (e.g., 25°C vs. 37°C), and membrane preparation protocols.

- Share raw data (e.g., saturation binding curves) in public repositories with metadata tags (e.g., NCBI BioProject) .

- Tools :

- Use electronic lab notebooks (ELNs) to track reagent lot numbers and equipment calibration dates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.